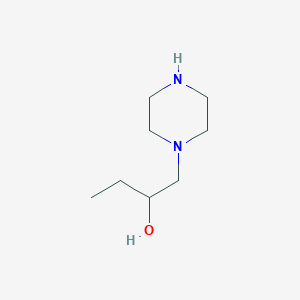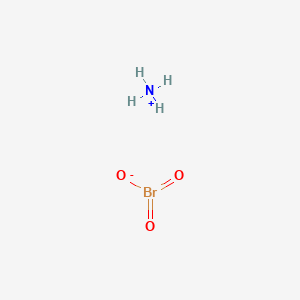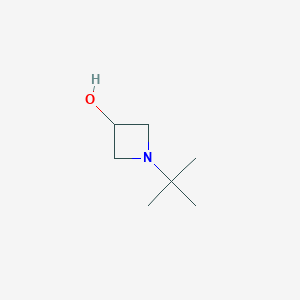
1-tert-Butyl-3-azetidinol
Vue d'ensemble
Description
1-tert-Butyl-3-azetidinol is a chemical compound belonging to the class of organic compounds known as azetidines. Azetidines are four-membered cyclic compounds containing a nitrogen atom. This compound, in particular, has garnered attention due to its unique structure and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to 1-tert-Butyl-3-azetidinol involves complex organic synthesis routes. For instance, di- and tri-organotin derivatives of related azetidinone compounds have been synthesized and characterized, showing potential antitumor activity against human tumor cell lines (Gielen et al., 1999). Another study reported the synthesis of silylmethyl-substituted aziridine and the corresponding azetidine, demonstrating the compound's utility in cycloaddition reactions to generate various heterocyclic compounds (Yadav & Sriramurthy, 2005).
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-3-azetidinol derivatives has been examined in several studies, revealing insights into their conformational flexibility and polymorphism. For example, a study on the polymorphic transition due to grinding of a related azetidin-3-yl compound highlighted the impact of molecular conformation on polymorphic forms (Konovalova et al., 2022).
Chemical Reactions and Properties
1-tert-Butyl-3-azetidinol and its derivatives participate in a variety of chemical reactions, offering a pathway to synthesizing a wide range of compounds. For example, the use of tert-butylsulfinyl imines has been explored for the asymmetric synthesis of amines, showcasing the versatility of azetidinol derivatives in organic synthesis (Ellman et al., 2002).
Applications De Recherche Scientifique
Antitumor Activity : Di- and tri-organotin derivatives of a related compound showed antitumor activity against several human tumor cell lines (Gielen et al., 1999).
Synthesis of Fused 1,3-Oxazines and 1,3-Thiazines : A study detailed the synthesis of tert-butylcyclopentane-fused 1,3-oxazines and 1,3-thiazines from a similar compound (Bernáth et al., 1994).
Synthesis of Carbapenems : Research on the synthesis of 1-methyl-2-arylcarbapenems utilized tert-butyldimethylsilyl esters of azetidinones, closely related to 1-tert-Butyl-3-azetidinol, as crucial synthons (Guthikonda et al., 1987).
Potential Elastase Inhibitors : A study explored 1-alkoxycarbonyl-3-bromoazetidin-2-ones as potential elastase inhibitors, derived from a similar compound (Beauve et al., 1999).
Preparation and Deamination : Research on the preparation of 1-t-Butyl-3-aminoazetidine and related compounds from 1-t-butyl-3-azetidinyl tosylate provided insights into the deamination process of these compounds (Chen et al., 1972).
Synthesis of Azetidine Medicinal Intermediate : A study investigated the synthesis of pharmaceutical intermediate 1-(tert-butyl)-3-amioazetidine from 1-(tert-butyl)-3-hydroxyazetidine, assessing the operability, security, yield, and post-processing level (Yang, 2010).
Antibacterial Quinolones : A series of novel antibacterial quinolones and naphthyridones with 7-azetidinyl substituents showed broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).
Synthesis of Carbapenem and 1β-Methylcarbapenem Intermediates : Research on the synthesis of key intermediates for carbapenems and 1β-methylcarbapenems used 3-(1-tert-Butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one (Kita et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
1-tert-butylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)8-4-6(9)5-8/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMTFZAUDZFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302060 | |
| Record name | 1-tert-butylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-azetidinol | |
CAS RN |
13156-04-2 | |
| Record name | 1-tert-Butyl-3-hydroxyazetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 148268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-3-azetidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-butylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)- hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-tert-butyl-3-azetidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY7WT4ZBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


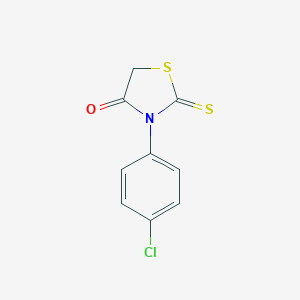


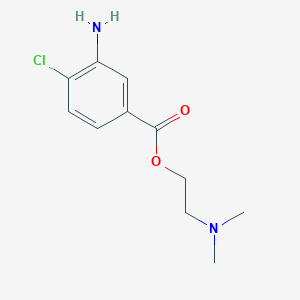
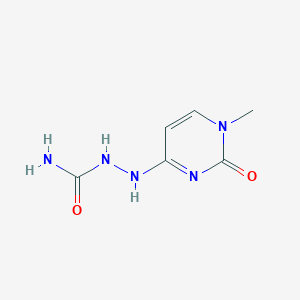

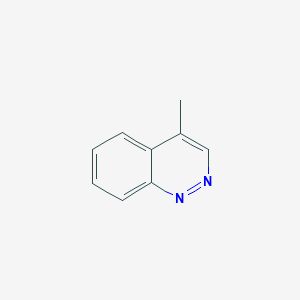
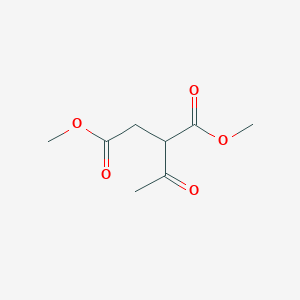

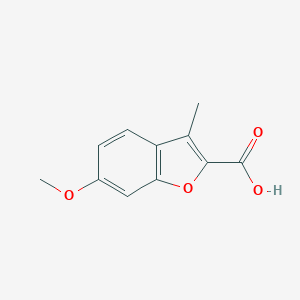
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

